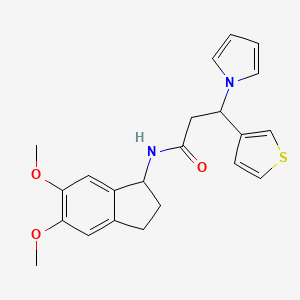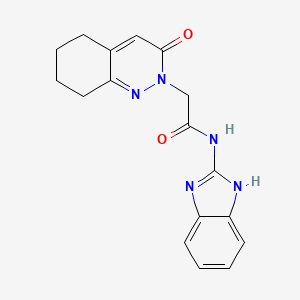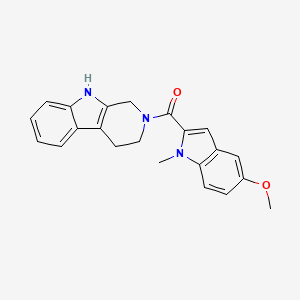
N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-3-(1H-pyrrol-1-yl)-3-(3-thienyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- This compound is a synthetic organic molecule with a complex structure. Let’s break it down:
- The core structure consists of an indene ring system (5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl).
- Attached to this core is a pyrrole ring (3-(1H-pyrrol-1-yl)) and a thienyl group (3-(3-thienyl)).
- The amide functional group (propanamide) completes the molecule.
- It’s worth noting that this compound’s structure suggests potential biological activity due to the presence of aromatic rings and amide functionality.
Preparation Methods
- Unfortunately, specific synthetic routes for this compound are not readily available in the literature. we can infer some possibilities based on similar structures:
- One approach could involve the condensation of an appropriate indene derivative with a pyrrole or thienyl amine, followed by amide formation.
- Industrial production methods likely involve multistep syntheses, optimization, and purification.
Chemical Reactions Analysis
Oxidation: The methoxy groups could undergo oxidative demethylation under suitable conditions.
Reduction: Reduction of the carbonyl group in the amide could yield the corresponding alcohol.
Substitution: The pyrrole and thienyl rings may undergo electrophilic aromatic substitution reactions.
Reagents: Common reagents include reducing agents (e.g., LiAlH₄), oxidizing agents (e.g., CrO₃), and Lewis acids (e.g., AlCl₃).
Major Products: These reactions could yield various derivatives, such as alcohols, amines, or substituted indenes.
Scientific Research Applications
Chemistry: Investigating the reactivity of this compound and its derivatives.
Biology: Assessing its potential as a bioactive molecule (e.g., enzyme inhibitors, receptor ligands).
Medicine: Exploring its pharmacological properties (e.g., anti-inflammatory, anticancer).
Industry: Developing novel materials or catalysts based on its structure.
Mechanism of Action
- The exact mechanism remains speculative due to limited data. potential targets could include enzymes, receptors, or cellular pathways.
- Further research is needed to elucidate its mode of action.
Comparison with Similar Compounds
- Similar compounds include other indene-based amides, pyrrole derivatives, and thienyl-substituted molecules.
- Uniqueness lies in the combination of these structural elements.
Remember that this compound’s detailed characterization requires experimental work and further investigation
Properties
Molecular Formula |
C22H24N2O3S |
|---|---|
Molecular Weight |
396.5 g/mol |
IUPAC Name |
N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-3-pyrrol-1-yl-3-thiophen-3-ylpropanamide |
InChI |
InChI=1S/C22H24N2O3S/c1-26-20-11-15-5-6-18(17(15)12-21(20)27-2)23-22(25)13-19(16-7-10-28-14-16)24-8-3-4-9-24/h3-4,7-12,14,18-19H,5-6,13H2,1-2H3,(H,23,25) |
InChI Key |
STMYQGIGFBTSTM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(CCC2=C1)NC(=O)CC(C3=CSC=C3)N4C=CC=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide](/img/structure/B11004491.png)


![3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-[4-(6-methoxy-1H-indol-3-yl)-1,3-thiazol-2-yl]propanamide](/img/structure/B11004512.png)
![3-(4-chlorobenzyl)-5-[2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]imidazolidine-2,4-dione](/img/structure/B11004517.png)
![N-[3-(1H-benzimidazol-2-yl)propyl]-4-[2-(propan-2-yl)-2H-tetrazol-5-yl]benzamide](/img/structure/B11004519.png)
![Methyl 2-({[2-(2-methoxyethyl)-1-oxo-1,2-dihydroisoquinolin-4-yl]carbonyl}amino)-5-(propan-2-yl)-1,3-thiazole-4-carboxylate](/img/structure/B11004530.png)
![4-hydroxy-8-methoxy-N-[3-(1-methyl-1H-benzimidazol-2-yl)propyl]quinoline-3-carboxamide](/img/structure/B11004543.png)
![1-{4-[(4-chlorophenyl)sulfonyl]piperazin-1-yl}-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]ethanone](/img/structure/B11004554.png)
![methyl 2-{[(1-methyl-3-phenyl-1H-pyrazol-5-yl)carbonyl]amino}-5-phenyl-1,3-thiazole-4-carboxylate](/img/structure/B11004556.png)
![1-[2-(1H-benzimidazol-2-yl)piperidin-1-yl]-2-{[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}ethanone](/img/structure/B11004562.png)
![3-(1,3-benzothiazol-2-yl)-N-[2-(5-chloro-1H-indol-3-yl)ethyl]propanamide](/img/structure/B11004564.png)
![2-[4-(acetylamino)-1H-indol-1-yl]-N-(4-acetylphenyl)acetamide](/img/structure/B11004565.png)
![Methyl 5-(2-methoxyphenyl)-2-({[2-methyl-5-(propan-2-yl)-1,3-thiazol-4-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate](/img/structure/B11004573.png)
